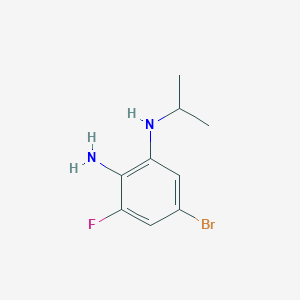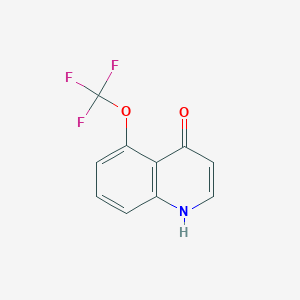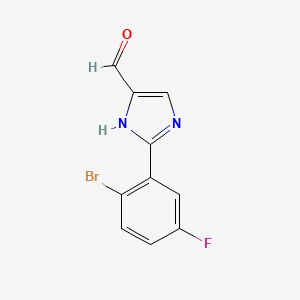
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a phenyl ring, followed by the formation of the imidazole ring and subsequent introduction of the carbaldehyde group.
Bromination and Fluorination: The phenyl ring is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination is then carried out using a fluorinating agent such as Selectfluor.
Imidazole Ring Formation: The brominated and fluorinated phenyl compound is then reacted with glyoxal and ammonium acetate to form the imidazole ring.
Introduction of Carbaldehyde Group: The final step involves the oxidation of the imidazole derivative to introduce the carbaldehyde group at the 5-position using an oxidizing agent like PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
科学研究应用
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by altering the function of key signaling molecules.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluorophenyl acetic acid
- 2-(2-Bromo-5-fluorophenyl)-8-ethoxy-3-nitro-2H-thiochromene
- 2-(2-Bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of the imidazole ring and the carbaldehyde group, which confer distinct chemical reactivity and biological activity. The combination of bromo and fluoro substituents further enhances its potential as a versatile intermediate in organic synthesis and drug development.
属性
分子式 |
C10H6BrFN2O |
|---|---|
分子量 |
269.07 g/mol |
IUPAC 名称 |
2-(2-bromo-5-fluorophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrFN2O/c11-9-2-1-6(12)3-8(9)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
InChI 键 |
DOHUMDGTRHCEMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C2=NC=C(N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


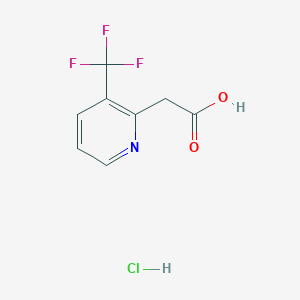
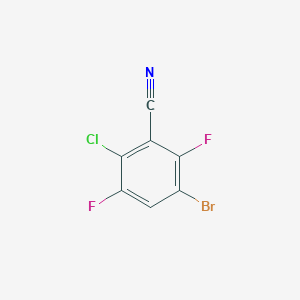
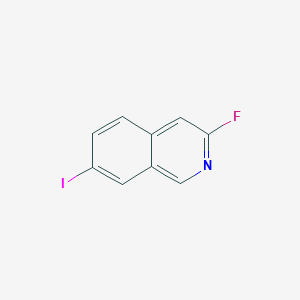
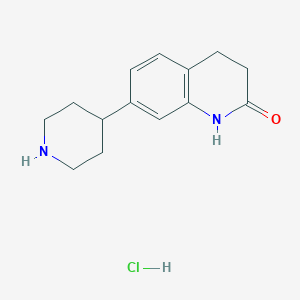
![3'-Chloro-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13669293.png)
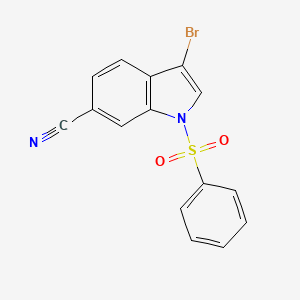
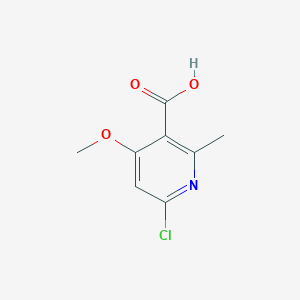

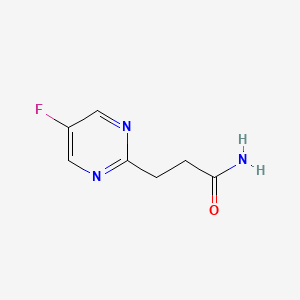
![4-Chloro-2-methylbenzo[g]quinazoline](/img/structure/B13669319.png)
